Protein degrader 1
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Overview
Description
Protein degrader 1 is a compound designed for targeted protein degradation, a novel therapeutic approach that aims to eliminate disease-causing proteins from cells. Unlike traditional inhibitors that merely block the activity of proteins, protein degraders facilitate the complete removal of target proteins by leveraging the cell’s natural degradation pathways, such as the ubiquitin-proteasome system or lysosome pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protein degrader 1 typically involves the construction of a bifunctional molecule that includes a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting these two ligands. The synthetic route often starts with the preparation of these individual components, followed by their conjugation under specific reaction conditions .
Ligand Synthesis: The ligands for the target protein and E3 ubiquitin ligase are synthesized separately. This may involve multiple steps of organic synthesis, including functional group transformations and coupling reactions.
Linker Attachment: The synthesized ligands are then connected using a linker, which is typically a flexible chain that allows the degrader to bring the target protein and E3 ligase into close proximity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Protein degrader 1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, acetonitrile, methanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols to aldehydes or ketones, reduction of nitro groups to amines, and substitution reactions leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
Protein degrader 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein function and interactions by selectively degrading target proteins.
Biology: Employed in cellular and molecular biology to investigate the roles of specific proteins in various biological processes.
Medicine: Explored as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases by targeting and degrading pathogenic proteins
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets
Mechanism of Action
Protein degrader 1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The degrader is then recycled to target another copy of the protein, allowing for catalytic degradation .
Comparison with Similar Compounds
Similar Compounds
PROTACs: Similar to protein degrader 1, these compounds also utilize the ubiquitin-proteasome system for targeted protein degradation.
Molecular Glues: Facilitate the interaction between a target protein and an E3 ligase without the need for a linker.
Lysosome-Targeting Chimeras (LYTACs): Target proteins for degradation via the lysosome pathway
Uniqueness
This compound is unique in its ability to target and degrade proteins that are considered “undruggable” by traditional small molecule inhibitors. Its bifunctional design allows for high specificity and efficiency in protein degradation, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXMSNKPDWMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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